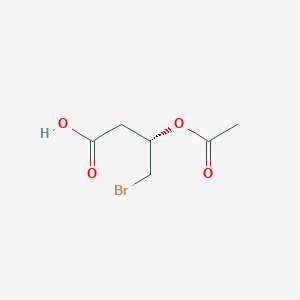
(1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol, also known as ACET, is a cyclic amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. ACET is a versatile compound that can be synthesized through various methods, and its mechanism of action is still being studied. In
Mecanismo De Acción
The mechanism of action of (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is still being studied. However, it is believed that (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol exerts its therapeutic effects by modulating various signaling pathways in the body. (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism. (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has also been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation.
Biochemical and Physiological Effects:
(1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has been shown to protect against neurodegeneration in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has several advantages for lab experiments. It is a versatile compound that can be synthesized through various methods, and it has been shown to have a wide range of therapeutic applications. However, there are also limitations to using (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol in lab experiments. (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol is a relatively new compound, and its mechanism of action is still being studied. Additionally, (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol can be difficult to synthesize, and it may not be readily available for some researchers.
Direcciones Futuras
For research on (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol include the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential therapeutic applications.
Métodos De Síntesis
(1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol can be synthesized through various methods, including catalytic hydrogenation, enzymatic resolution, and chemoenzymatic synthesis. The most common method is the chemoenzymatic synthesis, which involves the use of enzymes to catalyze the reaction between a diol and an amino acid. This method is highly efficient and yields high purity (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol.
Aplicaciones Científicas De Investigación
(1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. (1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol has also been studied for its potential use in treating diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity.
Propiedades
Número CAS |
173935-16-5 |
|---|---|
Nombre del producto |
(1S,2S,3S,6S)-6-Aminocyclohex-4-ene-1,2,3-triol |
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
(1S,2S,3S,6S)-6-aminocyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4-,5-,6-/m0/s1 |
Clave InChI |
RAJLHDDMNNFKNT-BXKVDMCESA-N |
SMILES isomérico |
C1=C[C@@H]([C@@H]([C@H]([C@H]1N)O)O)O |
SMILES |
C1=CC(C(C(C1N)O)O)O |
SMILES canónico |
C1=CC(C(C(C1N)O)O)O |
Sinónimos |
4-Cyclohexene-1,2,3-triol,6-amino-,(1S,2S,3S,6S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)









![2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde](/img/structure/B68731.png)

